Chemical structure and properties of 5-(ethanesulfonyl)pyrimidin-2-amine
Chemical structure and properties of 5-(ethanesulfonyl)pyrimidin-2-amine
An In-Depth Technical Guide to 5-(ethanesulfonyl)pyrimidin-2-amine
Authored by: A Senior Application Scientist
Publication Date: February 26, 2026
Abstract
This technical guide provides a comprehensive overview of 5-(ethanesulfonyl)pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related 2-aminopyrimidine and ethylsulfonyl-containing compounds to project its chemical structure, physicochemical properties, potential synthetic routes, and likely spectroscopic characteristics. Furthermore, we explore its putative biological activities and pharmacological potential by drawing parallels with analogous molecular scaffolds that have demonstrated significant therapeutic promise. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a structured approach to investigating this and similar novel chemical entities.
Introduction: The 2-Aminopyrimidine Scaffold and the Significance of the Ethanesulfonyl Moiety
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] The 2-aminopyrimidine core, in particular, is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in various biological interactions, such as hydrogen bonding and dipole-dipole interactions, through its nitrogen atoms.[3] This has led to the development of numerous drugs with a 2-aminopyrimidine moiety, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] Marketed drugs such as Imatinib, a tyrosine kinase inhibitor used in cancer therapy, feature this critical structural component.[3][5]
The introduction of an ethanesulfonyl group at the 5-position of the pyrimidine ring is anticipated to significantly influence the molecule's electronic properties and biological activity. The sulfonyl group is a strong electron-withdrawing group, which can modulate the reactivity and binding affinity of the parent molecule. Furthermore, the ethylsulfonyl moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing potency and selectivity.[6] The combination of the versatile 2-aminopyrimidine scaffold with the influential ethanesulfonyl group makes 5-(ethanesulfonyl)pyrimidin-2-amine a compelling candidate for further investigation in drug discovery programs.
Physicochemical Properties of 5-(ethanesulfonyl)pyrimidin-2-amine
| Property | Predicted Value |
| Molecular Formula | C6H9N3O2S |
| Molecular Weight | 187.22 g/mol |
| IUPAC Name | 5-(ethylsulfonyl)pyrimidin-2-amine |
| CAS Number | Not available |
| Appearance | Likely a solid at room temperature |
| Melting Point | Estimated to be in the range of 150-250 °C |
| Solubility | Predicted to have moderate solubility in polar organic solvents |
| pKa | The 2-amino group is expected to be basic |
Note: These properties are estimations based on the chemical structure and data from analogous compounds and have not been experimentally verified.
Proposed Synthesis of 5-(ethanesulfonyl)pyrimidin-2-amine
A plausible synthetic route to 5-(ethanesulfonyl)pyrimidin-2-amine can be conceptualized based on established methods for the synthesis of substituted pyrimidines. A potential two-step approach is outlined below:
Step 1: Synthesis of 5-bromopyrimidin-2-amine
The synthesis would likely begin with a commercially available starting material, such as 2-aminopyrimidine. Bromination at the 5-position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in a polar solvent.
Step 2: Sulfonylation of 5-bromopyrimidin-2-amine
The 5-bromo-2-aminopyrimidine intermediate could then undergo a nucleophilic substitution reaction with sodium ethanesulfinate. This reaction would introduce the desired ethanesulfonyl group at the 5-position of the pyrimidine ring.
Caption: Proposed two-step synthesis of 5-(ethanesulfonyl)pyrimidin-2-amine.
Spectroscopic Characterization (Predicted)
The structural elucidation of 5-(ethanesulfonyl)pyrimidin-2-amine would rely on a combination of spectroscopic techniques. Based on its proposed structure, the following spectral characteristics are anticipated:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene and methyl protons of the ethyl group, and the protons of the amino group. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group. The protons on the pyrimidine ring would likely appear in the downfield region (δ 8.0-9.0 ppm). The methylene protons of the ethyl group would be expected around δ 3.0-3.5 ppm, and the methyl protons around δ 1.2-1.5 ppm. The amino protons would likely appear as a broad singlet.[7]
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the carbon atoms of the pyrimidine ring and the ethyl group. The carbon atoms of the pyrimidine ring would be observed in the aromatic region (δ 140-160 ppm). The methylene and methyl carbons would appear in the aliphatic region.[7]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and the characteristic strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).[8]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (187.22 g/mol ). The fragmentation pattern would likely involve cleavage of the ethylsulfonyl group and fragmentation of the pyrimidine ring. The presence of an odd number of nitrogen atoms would result in an odd nominal molecular mass, consistent with the nitrogen rule.[7]
Potential Biological and Pharmacological Properties
Given the established biological significance of the 2-aminopyrimidine scaffold and the influence of the sulfonyl group, 5-(ethanesulfonyl)pyrimidin-2-amine is a promising candidate for various therapeutic applications.
Kinase Inhibition
Many 2-aminopyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[9] The 2-aminopyrimidine core can act as a hinge-binder, forming key hydrogen bond interactions within the ATP-binding site of kinases. The ethylsulfonyl group at the 5-position could potentially interact with other regions of the kinase, enhancing binding affinity and selectivity. For instance, compounds with a sulfonyl group have shown potent inhibitory activity against kinases like EGFR and VEGFR-2.[6][10] Therefore, 5-(ethanesulfonyl)pyrimidin-2-amine warrants investigation as a potential kinase inhibitor for anticancer therapy.
Caption: Putative mechanism of action as a kinase inhibitor.
Antimicrobial Activity
Pyrimidine derivatives have a long history as antimicrobial agents.[1][11] The 2-aminopyrimidine scaffold is present in several compounds with antibacterial and antifungal properties. The introduction of a sulfonyl group could enhance these activities. Sulfonamides are a well-known class of antibiotics, and incorporating a sulfonyl moiety into the 2-aminopyrimidine structure could lead to novel antimicrobial agents with a unique mechanism of action or improved efficacy against resistant strains.
Other Potential Applications
The versatility of the 2-aminopyrimidine scaffold suggests that 5-(ethanesulfonyl)pyrimidin-2-amine could have other potential therapeutic applications, including:
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Anti-inflammatory agents: Some pyrimidine derivatives have shown anti-inflammatory properties.[2]
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Antiviral agents: The pyrimidine ring is a key component of several antiviral drugs.[2]
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Central Nervous System (CNS) activity: Certain pyrimidine derivatives have been investigated for their effects on the CNS.
Conclusion
5-(ethanesulfonyl)pyrimidin-2-amine represents a novel chemical entity with significant potential in the field of drug discovery. By combining the privileged 2-aminopyrimidine scaffold with the electronically influential ethanesulfonyl group, this molecule is poised for exploration in various therapeutic areas, most notably as a kinase inhibitor for cancer therapy and as a novel antimicrobial agent. While this guide provides a theoretical framework based on existing knowledge of related compounds, further experimental validation of its synthesis, properties, and biological activities is essential to fully realize its therapeutic potential. The information presented herein serves as a valuable starting point for researchers and drug development professionals interested in pursuing the investigation of this and similar promising compounds.
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